molecular formula C20H17N3O2 B13840261 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline CAS No. 84570-92-3

2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13840261
CAS No.: 84570-92-3
M. Wt: 331.4 g/mol
InChI Key: CDOBMMKHTIVSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is a synthetic organic compound belonging to the quinazoline class of fused heterocycles. The quinazoline core is a nitrogen-containing motif recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in over 200 naturally occurring alkaloids . This specific analog features a 1,2,3,4-tetrahydroquinazoline scaffold substituted with 4-nitrophenyl and phenyl groups at the 2 and 4 positions, respectively. These substituents are likely to influence the compound's electronic properties and steric profile, making it a valuable intermediate for constructing more complex molecular architectures. Quinazoline derivatives are significant scaffolds in pharmaceutical research, with documented applications across a wide spectrum of biological activities. Compounds based on this core have been investigated as key structures in analgesics, anticonvulsants, antitumor agents, antihypertensives, and antimicrobials, among others . The synthetic approaches to such structures continue to evolve, with an emphasis on developing efficient, ecologically friendly, and commercially viable routes . Domino reaction strategies, which involve sequential transformations in a single pot, have emerged as a particularly effective method for constructing complex tetrahydroquinoline and tetrahydroquinazoline systems with high efficiency and atom economy . As a building block, this compound provides researchers with a versatile template for further synthetic modification and exploration of structure-activity relationships in various drug discovery programs. This product is intended for research and development purposes in a laboratory setting only.

Properties

CAS No.

84570-92-3

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C20H17N3O2/c24-23(25)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13,19-22H

InChI Key

CDOBMMKHTIVSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multi-Component Condensation and Cyclization

One common route involves the condensation of 2-aminobenzamide derivatives with aromatic aldehydes bearing nitro groups, followed by cyclization to form the tetrahydroquinazoline core.

  • Step 1: Condensation

    • React 2-aminobenzamide with 4-nitrobenzaldehyde in an appropriate solvent (e.g., ethanol or acetonitrile) under reflux.
    • This forms an imine intermediate.
  • Step 2: Cyclization

    • The imine intermediate undergoes intramolecular cyclization, often promoted by acid catalysts or heating, to yield the tetrahydroquinazoline skeleton.
    • The phenyl substituent can be introduced either via the aldehyde or by using substituted amines.
  • Step 3: Reduction (if necessary)

    • In some protocols, reduction of intermediate imines or nitro groups is performed using sodium triacetoxyborohydride or similar reducing agents to achieve the tetrahydro form.

This approach is supported by general procedures for tetrahydroquinoline and tetrahydroquinazoline synthesis, such as the imino Diels-Alder reaction and reductive amination strategies.

Imino Diels-Alder Cycloaddition

The "one-pot" three-component imino Diels-Alder reaction is an efficient method to synthesize nitro-substituted tetrahydroquinoline derivatives, which can be adapted for tetrahydroquinazolines.

  • Reactants:

    • Aromatic amines (e.g., m-nitroaniline or 4-nitroaniline)
    • Aromatic aldehydes (e.g., benzaldehyde)
    • Alkenes (e.g., trans-anethole)
  • Catalyst:

    • Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2)
  • Conditions:

    • Stirring at elevated temperatures (around 70°C) for extended periods (up to 10 hours)
  • Outcome:

    • Formation of regioisomeric nitro-substituted tetrahydroquinoline derivatives with high yield and stereoselectivity.

This method yields compounds with defined stereochemistry and purity, as confirmed by NMR and X-ray crystallography.

Rhodium-Catalyzed Synthesis from Boronic Acids and Enones

A convergent and stereoselective synthesis method involves rhodium-catalyzed coupling of 2-aminophenylboronic acids with enones:

  • Catalyst:

    • Chloro(1,5-cyclooctadiene)rhodium(I) dimer
  • Reagents:

    • 2-aminophenylboronic acid or pinacolboronate derivatives
    • Enones as electrophilic partners
  • Conditions:

    • Reaction in toluene under nitrogen atmosphere with aqueous potassium hydroxide
    • Followed by reduction with sodium triacetoxyborohydride
  • Advantages:

    • High stereoselectivity
    • Mild reaction conditions at room temperature
    • Applicability to asymmetric synthesis using chiral ligands

This method, though more commonly applied to tetrahydroquinolines, provides a mechanistic basis for synthesizing related tetrahydroquinazoline derivatives by modifying the amine and enone substrates.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages References
Multi-Component Condensation 2-Aminobenzamide, 4-nitrobenzaldehyde Acid catalyst, reflux in ethanol/acetonitrile Straightforward, good yields
Imino Diels-Alder Cycloaddition Aromatic amine, benzaldehyde, alkene BF3·OEt2, 70°C, 10 h One-pot, regio- and stereoselective
Rhodium-Catalyzed Coupling 2-Aminophenylboronic acid, enone Rhodium dimer, KOH, toluene, rt Stereoselective, mild conditions

Research Findings and Notes

  • The imino Diels-Alder reaction provides an efficient and green synthetic route, minimizing by-products and purification steps. The use of BF3·OEt2 catalysis is crucial for activating the imine intermediate.

  • Rhodium-catalyzed methods offer stereochemical control but require expensive catalysts and inert atmosphere, making them more suitable for specialized synthesis.

  • Multi-step condensation and cyclization remain the classical approach, adaptable for various substituents, including nitro groups, but may require longer reaction times and careful purification.

  • Reaction parameters such as solvent choice, temperature, and molar ratios significantly influence product yield and purity, necessitating optimization for scale-up.

Scientific Research Applications

2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its structural similarity to bioactive quinazoline derivatives.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

(a) 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl tetrazolium chloride (INT)
  • Structure : Tetrazolium salt with iodophenyl, nitrophenyl, and phenyl substituents.
  • Key differences: Toxicity: INT exhibits prokaryotic toxicity due to its redox-active tetrazolium core, which disrupts cellular respiration . Electronic effects: The iodine atom in INT introduces steric bulk and polarizability, contrasting with the hydrogenated quinazoline’s planar structure in the target compound.
(b) 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
  • Structure: A tetrahydroquinoline derivative with a hydroxyl group at position 4 and a 4-nitrophenyl group at position 2 .
  • Key differences :
    • Hydrogen bonding : The hydroxyl group enables stronger hydrogen-bonding interactions compared to the phenyl-substituted quinazoline.
    • Molecular weight : Lower molecular weight (270.28 g/mol ) due to the absence of the second phenyl group .
    • Reactivity : The hydroxyl group may participate in oxidation or conjugation reactions, absent in the target compound.
(c) Quinazolinone Derivatives

Examples from :

2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide :

  • Features : Sulfonamide and pyridinyloxy groups enhance solubility and target affinity.
  • Bioactivity : Sulfonamide derivatives are often explored for antimicrobial or anticancer activity due to enzyme inhibition .

2-(4'-(methylamino)phenyl)quinazolin-4(3H)-one: Features: Methylamino group introduces basicity, contrasting with the nitro group’s electron-withdrawing effects.

Physicochemical and Spectral Properties

Table 1: Comparative Data
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Features (IR/NMR)
Target compound C₂₁H₁₆N₃O₂ 342.38 Nitro, phenyl, tetrahydroquinazoline ν(NO₂) ~1520 cm⁻¹; aromatic C-H ~3000 cm⁻¹
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol C₁₅H₁₄N₂O₃ 270.28 Nitro, hydroxyl ν(OH) ~3200–3400 cm⁻¹; δ(OH) ~1400 cm⁻¹
INT C₁₉H₁₃IN₅O₂ 490.24 Tetrazolium, nitro, iodophenyl ν(C=N) ~1600 cm⁻¹; ν(I-C) ~500 cm⁻¹

Biological Activity

The compound 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C19H18N4O2
  • Molecular Weight: 342.37 g/mol
  • CAS Number: Not widely reported in the literature.

This compound features a tetrahydroquinazoline core with a nitrophenyl substituent that is likely responsible for its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of tetrahydroquinazolines can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
  • Antimicrobial Properties:
    • Certain derivatives have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitrophenyl group enhances this activity by potentially disrupting bacterial cell walls or interfering with metabolic pathways .
  • Anti-inflammatory Effects:
    • Some studies suggest that tetrahydroquinazoline derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of various tetrahydroquinazoline derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation in MCF-7 and A549 cells. The most potent compound showed an IC50 value of 0.054 µM against A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of tetrahydroquinazoline derivatives. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstituentEffect on Activity
NitrophenylEnhances anticancer and antimicrobial activity
Phenyl GroupContributes to hydrophobic interactions with target proteins
Positioning of Functional GroupsCritical for binding affinity and selectivity towards biological targets

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline, and how can reaction conditions be optimized?

  • Synthesis Protocol :

Intermediate Preparation : Start with condensation reactions between substituted anilines and carbonyl-containing precursors under acidic or basic conditions.

Cyclization : Use catalysts like palladium or copper-based systems to facilitate ring closure. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their high polarity and stability at elevated temperatures (60–100°C) .

Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

  • Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Adjust catalyst loading (0.5–5 mol%) to balance yield and side-product formation.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and nitrophenyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 385.1422 for C20_{20}H16_{16}N3_{3}O2_{2}).
  • IR Spectroscopy : Peaks at 1520 cm1^{-1} (C-NO2_2 stretching) and 1600 cm1^{-1} (C=C aromatic) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold.

Advanced Research Questions

Q. How can molecular docking simulations guide the study of this compound’s interaction with biological targets?

  • Workflow :

Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where tetrahydroquinazoline derivatives show affinity.

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, accounting for nitro group orientation.

Docking Analysis : Calculate binding energies (ΔG) and identify key residues (e.g., hydrogen bonds with Arg120 in COX-2). Validate with in vitro assays .

  • Data Interpretation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) to assess potential efficacy.

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Example : If antimicrobial activity varies between E. coli and S. aureus:

Assay Standardization : Ensure consistent inoculum size (e.g., 1×106^6 CFU/mL) and solvent controls (DMSO <1%).

Membrane Permeability Testing : Use fluorescent probes (e.g., propidium iodide) to evaluate compound uptake differences in Gram-positive vs. Gram-negative bacteria.

Metabolomic Profiling : LC-MS to identify bacterial stress responses (e.g., altered lipid or peptidoglycan biosynthesis) .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further functionalization?

  • Mechanistic Insights :

  • Electrophilic Aromatic Substitution (EAS) : The nitro group’s meta-directing nature limits regioselectivity. Use Friedel-Crafts acylation with AlCl3_3 to introduce acetyl groups at the phenyl ring.
  • Reduction Pathways : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, altering biological activity (e.g., enhanced receptor binding) .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)2–3 mol%Maximizes to 78%
Temperature80–90°CPrevents degradation
SolventDMSOEnhances solubility

Table 2 : Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/ValuesFunctional Group Confirmed
1^1H NMRδ 8.2 ppm (d, 2H, NO2_2-Ph)Nitrophenyl substituent
IR1520 cm1^{-1}C-NO2_2 stretch
HRMSm/z 385.1422Molecular ion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.